molecular formula C17H17NO4 B5585833 Methyl 3-(3-phenoxypropanamido)benzoate

Methyl 3-(3-phenoxypropanamido)benzoate

Cat. No.: B5585833
M. Wt: 299.32 g/mol
InChI Key: CUJXWFIXGBWJJR-UHFFFAOYSA-N
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Description

Methyl 3-(3-phenoxypropanamido)benzoate is an organic compound that belongs to the class of esters and amides It is characterized by the presence of a benzoate ester group and an amide linkage with a phenoxypropanamide moiety

Safety and Hazards

“Methyl 3-[(3-phenoxypropanoyl)amino]benzoate” is classified as a skin sensitizer according to the Globally Harmonized System of Classification and Labelling of Chemicals (GHS). It has a hazard statement of H317, which means it may cause an allergic skin reaction. Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray and using only outdoors or in a well-ventilated area .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 3-(3-phenoxypropanamido)benzoate typically involves the esterification of benzoic acid derivatives followed by amide formation. One common method includes the reaction of methyl benzoate with 3-phenoxypropanoic acid in the presence of a coupling agent such as dicyclohexylcarbodiimide (DCC) and a catalyst like 4-dimethylaminopyridine (DMAP). The reaction is carried out in an organic solvent such as dichloromethane at room temperature .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Catalysts and solvents are chosen to minimize environmental impact and production costs .

Chemical Reactions Analysis

Types of Reactions

Methyl 3-(3-phenoxypropanamido)benzoate undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Methyl 3-(3-phenoxypropanamido)benzoate has several applications in scientific research:

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Methyl 3-(3-phenoxypropanamido)benzoate is unique due to its combined ester and amide functionalities, which provide distinct chemical reactivity and potential bioactivity.

Properties

IUPAC Name

methyl 3-(3-phenoxypropanoylamino)benzoate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H17NO4/c1-21-17(20)13-6-5-7-14(12-13)18-16(19)10-11-22-15-8-3-2-4-9-15/h2-9,12H,10-11H2,1H3,(H,18,19)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CUJXWFIXGBWJJR-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=CC(=CC=C1)NC(=O)CCOC2=CC=CC=C2
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H17NO4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

299.32 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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